molecular formula C7H3F3N2 B157043 5-(Trifluoromethyl)pyridine-2-carbonitrile CAS No. 95727-86-9

5-(Trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B157043
CAS No.: 95727-86-9
M. Wt: 172.11 g/mol
InChI Key: WDSCJULUXJSJOX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H3F3N2 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Development

  • Versatile Building Block for N-heterocycles : 5-(Trifluoromethyl)pyridine-2-carbonitrile derivatives, like 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, serve as versatile intermediates for synthesizing trifluoromethylated N-heterocycles (Channapur et al., 2019).
  • Industrial and Medicinal Properties : 5H-Chromeno[2,3-b]pyridines, derived from this compound, exhibit significant industrial, biological, and medicinal properties (Ryzhkova et al., 2023).

Crystallographic Analysis

  • Structural Investigations : The crystal structure of certain derivatives, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, provides insights into reaction mechanisms with unsaturated carbonyl compounds (Liu et al., 2013).

Biomedical Applications

  • Potential in Biomedical Applications : Derivatives like 2,4-diamino-5-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5H-chromeno[2,3-b]pyridine-3-carbonitriles exhibit promising properties for various biomedical applications (Elinson et al., 2018).

Molecular Docking and Synthesis

  • Inhibitor Synthesis and Docking Analysis : Synthesized compounds like 2-(1H-indol-3-yl)-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile have been analyzed for their potential as SARS CoV-2 inhibitors through molecular docking studies (Venkateshan et al., 2020).
  • Spectroscopic Analysis : Spectroscopic studies of derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile provide insights into structural and electronic properties (Tranfić et al., 2011).

Safety and Hazards

“5-(Trifluoromethyl)pyridine-2-carbonitrile” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The demand for “5-(Trifluoromethyl)pyridine-2-carbonitrile” derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCJULUXJSJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364197
Record name 5-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95727-86-9
Record name 5-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95727-86-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Copper (I) cyanide (14.1 g) and 2-bromo-5-trifluoromethylpyridine (3.00 g, 13.3 mmol) in dry DMSO (70 mL) were combined and heated at 180° C. for 2 hours, cooled, and poured into NH4OH (3M). The mixture was then extracted with ethyl acetate (3×500 mL), washed with water (1×200 mL), dried (MgSO4), filtered and the filtrate concentrated under reduced pressure to provide the title compound. 1H NMR (DMSO, 300 MHz) δ 8.22 (m, 1H), 8.42 (m, 1H), 9.01 (s, 1H).
Name
Copper (I) cyanide
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 5-(trifluoromethyl)pyridin-2-ol (10.24 g, 62.8 mmol) in anhydrous dichloromethane (200 ml) was added triethylamine (9.63 ml, 69 mmol), followed by dropwise addition of trifluoromethanesulfonic anhydride (12.68 ml, 75.4 mmol). The resulting mixture was stirred at room temperature for 2 hours. The mixture was washed with water (500 ml) and the aqueous layer extracted with dichloromethane (2×100 ml). The combined organic layers were washed with water (2×300 ml), brine (150 ml), then dried over Na2SO4, filtered through a 1 inch plug of silica gel and evaporated. The residue was dissolved in anhydrous N,N-dimethylformamide (150 ml) and zinc cyanide (3.98 g, 33.9 mmol) was added followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3.56 g, 3.09 mmol). The mixture was degassed and heated at 80° C. overnight. The cooled reaction mixture was diluted with water (600 ml) and extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×250 ml), brine (150 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica eluting with a gradient rising from neat iso-hexanes to 10% Et2O in iso-hexanes to give the title compound (8 g, 75%) as a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step Two
Quantity
12.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
zinc cyanide
Quantity
3.98 g
Type
catalyst
Reaction Step Five
Quantity
3.56 g
Type
catalyst
Reaction Step Six
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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